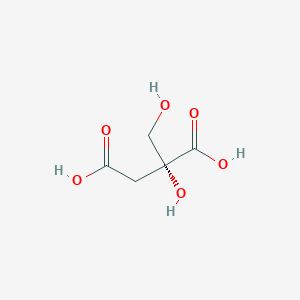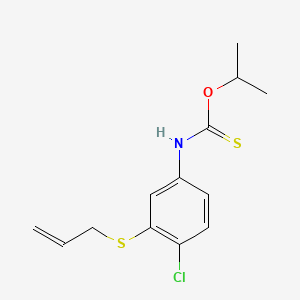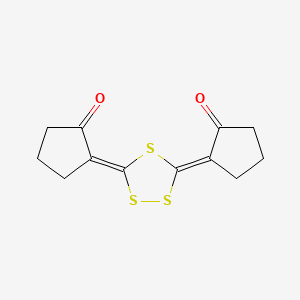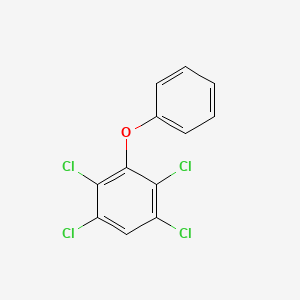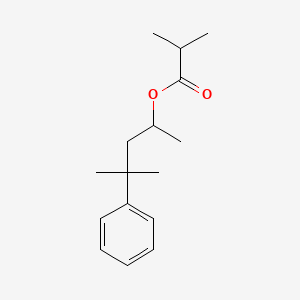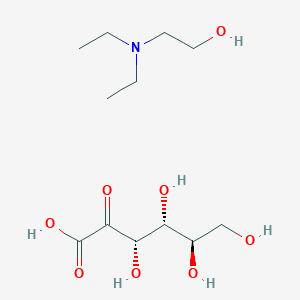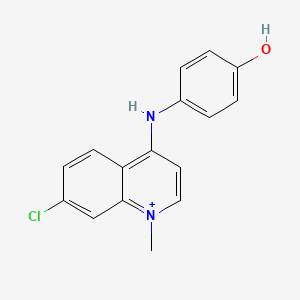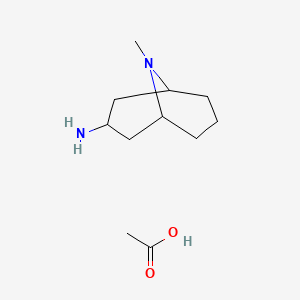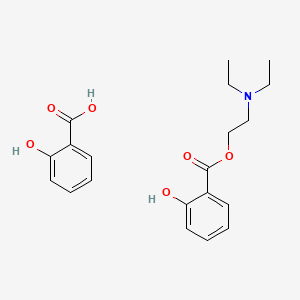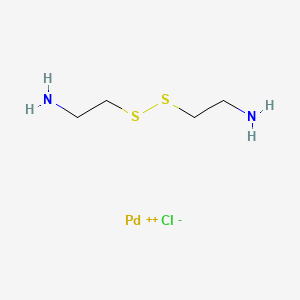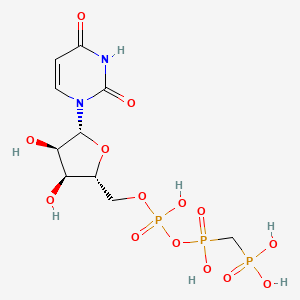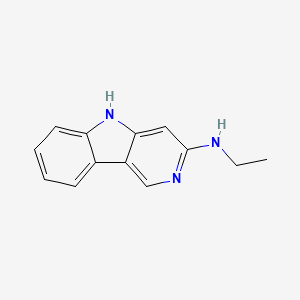
5H-Pyrido(4,3-b)indole, 3-ethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(4,3-b)indole, 3-ethylamino- is an organic compound belonging to the class of pyridoindoles It is characterized by a fused ring structure comprising a pyridine ring and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole, 3-ethylamino- can be achieved through several methods. One common approach involves the reaction of pyridine and indole derivatives under specific conditions. For instance, a double C-N coupling reaction from 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines under air atmosphere has been reported . Another method involves the use of 3-bromo-4-nitropyridine and 4-bromophenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(4,3-b)indole, 3-ethylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
5H-Pyrido(4,3-b)indole, 3-ethylamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit tubulin polymerization.
Industry: Utilized in the development of organic electroluminescent devices and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 5H-Pyrido(4,3-b)indole, 3-ethylamino- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network within cells . This disruption can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties make it useful for imaging applications by binding to specific biomolecules and emitting light upon excitation .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(3,2-b)indole:
9H-Pyrido(2,3-b)indole: Another related compound with a different ring fusion pattern.
7-Azaindole: A compound with a similar indole structure but with a nitrogen atom in a different position.
Uniqueness
5H-Pyrido(4,3-b)indole, 3-ethylamino- is unique due to its specific ring fusion pattern and the presence of an ethylamino group
Properties
CAS No. |
102206-99-5 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3/c1-2-14-13-7-12-10(8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3,(H,14,15) |
InChI Key |
YPEISXCDOVHDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C2C3=CC=CC=C3NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


